

# Y06036: A Potent BET Bromodomain Inhibitor with High Selectivity

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## Compound of Interest

Compound Name: Y06036

Cat. No.: B10800780

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**Y06036** is a novel small molecule inhibitor belonging to the benzo[d]isoxazole class that demonstrates potent and selective inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Emerging evidence indicates its potential as a therapeutic agent in prostate cancer through the suppression of key oncogenic signaling pathways.

**Y06036** exhibits strong binding affinity for BRD4, with a reported dissociation constant ( $K_d$ ) of 82 nM. Critically, it has been characterized as having high selectivity for BET family members over other bromodomain-containing proteins, a crucial feature for minimizing off-target effects and enhancing therapeutic index. This selectivity profile suggests that **Y06036** is a promising candidate for further preclinical and clinical investigation.

## Cross-Reactivity Profile of Y06036

A comprehensive analysis of the cross-reactivity of **Y06036** against a panel of bromodomains is essential to fully understand its selectivity and potential therapeutic applications. While specific quantitative data from a broad panel screening (e.g., BROMOScan) for **Y06036** is not publicly available at this time, initial reports consistently describe it as a highly selective BET inhibitor.

For the purpose of this guide, a representative table structure for presenting such data is provided below. Should the detailed cross-reactivity data become available, it would be populated in a similar format.

Bromodomain Family	Bromodomain	Dissociation Constant (Kd) or IC50	Fold Selectivity vs. BRD4
BET	BRD4 (BD1)	82 nM	1
BRD4 (BD2)	Data not available	-	
BRD2 (BD1)	Data not available	-	
BRD2 (BD2)	Data not available	-	
BRD3 (BD1)	Data not available	-	
BRD3 (BD2)	Data not available	-	
BRDT (BD1)	Data not available	-	
Non-BET	CBP	Data not available	-
p300	Data not available	-	
BRD9	Data not available	-	
ATAD2	Data not available	-	
Other representative bromodomains	Data not available	-	

## Experimental Methodologies for Determining Bromodomain Selectivity

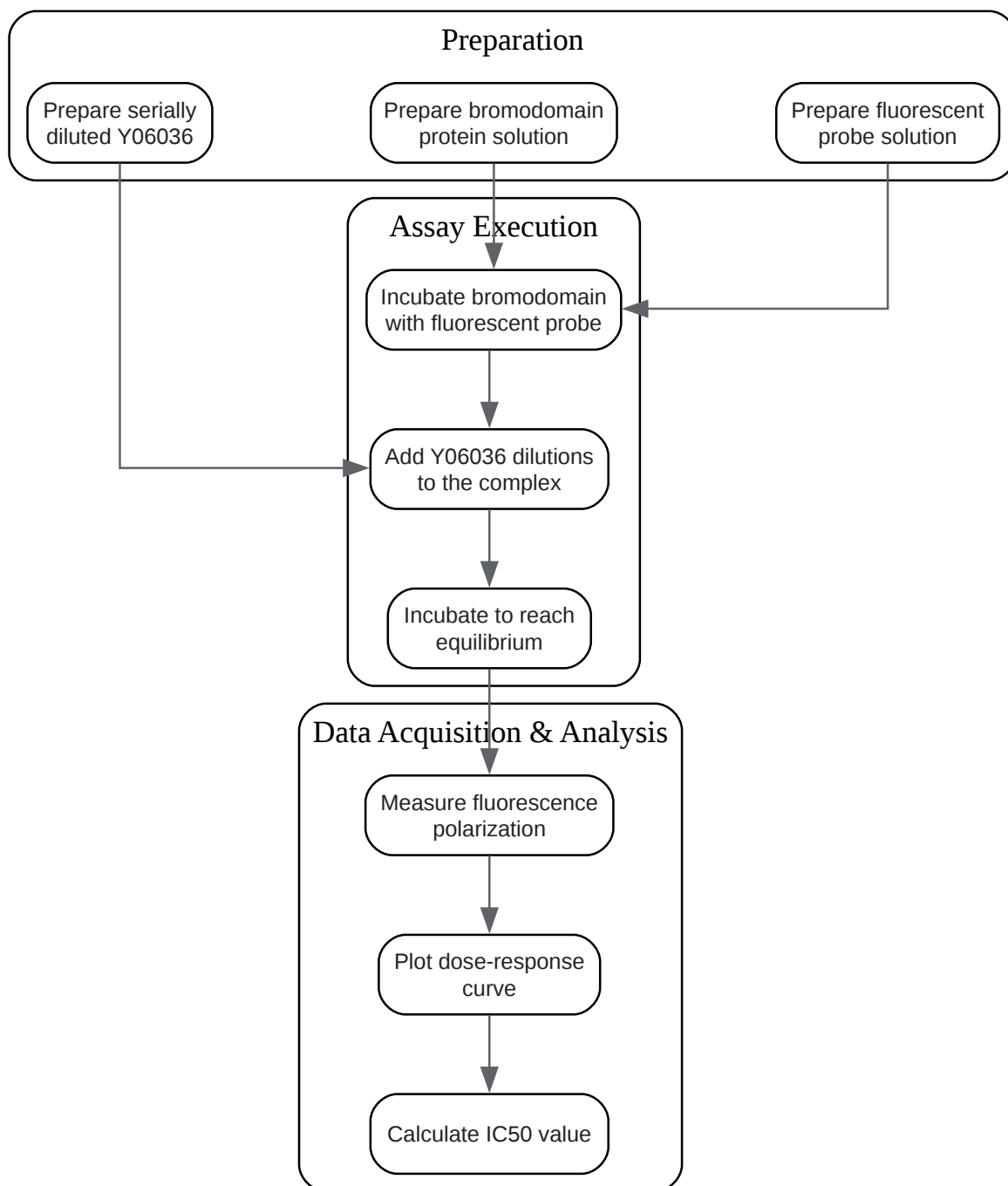
The selectivity of bromodomain inhibitors like **Y06036** is typically determined using a variety of biophysical and biochemical assays. Two common methods are Fluorescence Polarization (FP) competition assays and large-scale binding assays like BROMOscan®.

### Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the bromodomain binding pocket.

Protocol Outline:

- Reagents and Preparation:
  - Purified recombinant bromodomain protein.
  - Fluorescently labeled probe (e.g., a small molecule or acetylated histone peptide) with known affinity for the bromodomain.
  - Test compound (**Y06036**) serially diluted to a range of concentrations.
  - Assay buffer (e.g., Tris-HCl, NaCl, and a non-ionic detergent).
- Assay Procedure:
  - The bromodomain protein and the fluorescent probe are incubated together to form a complex, resulting in a high fluorescence polarization signal.
  - The test compound (**Y06036**) is added to the complex.
  - If the test compound binds to the bromodomain, it displaces the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
  - The plate is read using a microplate reader equipped with polarization filters.
- Data Analysis:
  - The IC<sub>50</sub> value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
  - The IC<sub>50</sub> values are determined for a panel of bromodomains to assess selectivity.



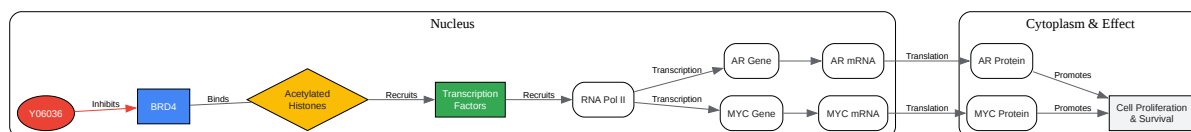
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Caption: Workflow for a Fluorescence Polarization competition assay.

# Signaling Pathway Modulation by Y06036 in Prostate Cancer

**Y06036** has been shown to effectively inhibit the growth of prostate cancer cells by suppressing the expression of the Androgen Receptor (AR) and the proto-oncogene MYC. BET proteins, particularly BRD4, are critical "readers" of the epigenetic landscape and play a key role in regulating the transcription of these pivotal oncogenes.

By binding to the acetylated lysine residues on histones at super-enhancer regions, BRD4 recruits the transcriptional machinery necessary for the expression of AR and MYC. **Y06036**, by competitively inhibiting this interaction, effectively disrupts the transcriptional upregulation of these genes, leading to cell growth arrest and apoptosis in prostate cancer cells.



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Caption: **Y06036** inhibits BRD4, leading to reduced AR and MYC expression.

In summary, **Y06036** is a potent and highly selective BET bromodomain inhibitor with a clear mechanism of action in prostate cancer models. Further studies providing a comprehensive cross-reactivity profile will be invaluable in fully defining its therapeutic potential and guiding its clinical development.

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